![molecular formula C5H12Cl2N2 B2582603 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 959680-36-5](/img/structure/B2582603.png)

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

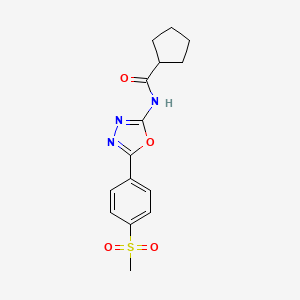

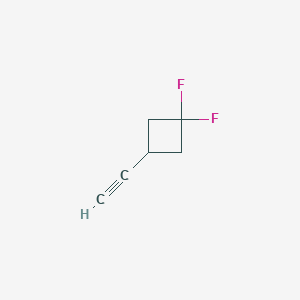

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride is a chemical compound with the CAS Number: 959680-36-5 . It has a molecular weight of 171.07 . The compound is a white powder and is stable relative to 2,3-diazabicyclo[2.2.1]heptane (free hydrazine) .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . Three prostaglandin endoperoxide analogs that possess the 2,3-diazabicyclo[2.2.1]heptane skeleton were synthesized and evaluated for activity in human platelets and in the rat fundus .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2.2ClH/c1-2-5-3-4(1)6-7-5;;/h4-7H,1-3H2;2*1H . The crystal and molecular structure of an iron carbonyl adduct of 2,3-diazabicyclo[2.2.1]hept-2-ene, a related compound, has been determined by a single-crystal X-ray analysis .Physical and Chemical Properties Analysis

The compound is a white powder . It is soluble in DMSO and MeOH, and soluble in DCE at 70°C . The free hydrazine form of the compound is soluble in most organic solvents (Et2O, C6H6, MeOH, CHCl3) .Aplicaciones Científicas De Investigación

Antineoplastic Activity

The derivative 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane has shown remarkable antineoplastic (anti-cancer) activity against various tumor systems, including lymphocytic leukemia, colon cancer, mammary cancer, and carcinosarcoma in animal models. Its promising anticancer activity led to the development of procedures for obtaining other anion derivatives for comparative biological evaluation, with the dihydrogen dimaleate derivative highlighted for its suitability (Pettit, G., Gieschen, D. P., & Pettit, W., 1979).

Medicinal Chemistry and Pharmaceutical Research

The rigid piperazine homologue, 2,5-diazabicyclo[2.2.1]heptane (DBH), finds extensive application in medicinal chemistry and pharmaceutical research. A practical synthesis providing ready access to DBH on a gram scale has been developed, featuring a Staudinger reduction of an azide to facilitate transannular cyclisation (Beinat, C., Banister, S., McErlean, C., & Kassiou, M., 2013).

Neuronal Nicotinic Acetylcholine Receptor Selective Agonists

A series of 3,6-diazabicyclo[3.2.0]heptanes synthesized and evaluated for their binding affinity and agonist activity at the alpha4beta2 neuronal nicotinic acetylcholine receptor (nAChR) subtype demonstrated that small substituents on the pyridine ring led to increased binding affinities and improved functional activities. These findings could have implications for the development of new treatments for neurological conditions (Ji, Jianguo et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Mode of Action

It’s known that the compound is involved in an epimerization–lactamization cascade reaction . This suggests that it may interact with its targets through a series of chemical transformations, leading to changes in the targets’ structure and function.

Biochemical Pathways

The compound is synthesized through an epimerization–lactamization cascade reaction , which suggests it may affect pathways related to these chemical processes. The downstream effects of these pathway alterations are currently unknown and require further investigation.

Propiedades

IUPAC Name |

2,3-diazabicyclo[2.2.1]heptane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2ClH/c1-2-5-3-4(1)6-7-5;;/h4-7H,1-3H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUVRRCAGMFDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2582520.png)

![4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582525.png)

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)

![N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2582532.png)

![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)

![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)

![3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2582538.png)

![N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2582540.png)

![2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2582543.png)